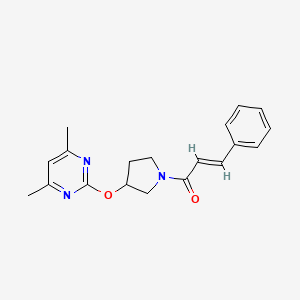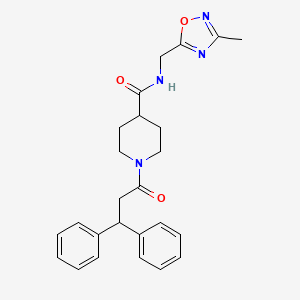![molecular formula C19H21NO4S B2629042 Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 300815-09-2](/img/structure/B2629042.png)
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .
Synthesis Analysis
A multicomponent synthesis was employed for the synthesis of this compound . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give a benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an amino group, a carboxylate group, and a benzothiophene group . The presence of these groups likely contributes to the compound’s reactivity and potential biological activity.
Chemical Reactions Analysis
The compound has been involved in several chemical reactions. For instance, it has been used in nucleophilic substitution reactions . It has also been involved in cyclization and acylation reactions during its synthesis .
Applications De Recherche Scientifique
Chemistry and Reactivity
Research by Shipilovskikh et al. (2014) investigated the chemistry of iminofurans, focusing on the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in reactions with amines. This study highlights the compound's reactivity, providing insights into its potential use in synthesizing new chemical structures, confirmed through X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Potential Biological Activities
Narayana et al. (2006) synthesized derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to evaluate their antimicrobial and anti-inflammatory properties. The study suggests the compound's derivatives could serve as potential antimicrobial and non-steroidal anti-inflammatory agents, highlighting its utility in developing new therapeutic agents (Narayana, Ashalatha, Raj, & Kumari, 2006).
Advanced Material Synthesis
Pokhodylo et al. (2010) explored novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes, including derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This research contributes to the field of material science by providing pathways for synthesizing new compounds with potential applications in various industries (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) conducted antimicrobial and antioxidant studies on synthesized compounds, including Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates. The study demonstrates the compound's potential in contributing to the development of new antimicrobial and antioxidant agents, which could have significant implications for healthcare and disease management (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-24-19(22)16-13-9-5-7-11-15(13)25-18(16)20-17(21)12-8-4-6-10-14(12)23-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACAYJYWRJQRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)



![2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628969.png)

![[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2628973.png)




